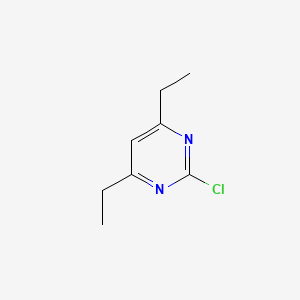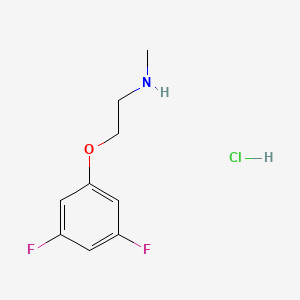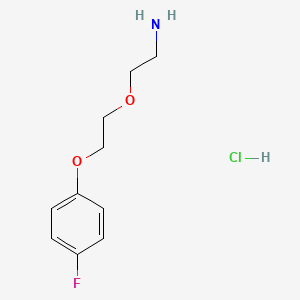![molecular formula C9H11BrClNO2S B1457762 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride CAS No. 1864062-30-5](/img/structure/B1457762.png)
3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azetidines like 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the anionic ring-opening polymerizations of sulfonyl-activated aziridines .Molecular Structure Analysis
The molecular structure of 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride consists of a four-membered azetidine ring with a sulfonyl group attached to one of the carbon atoms. The sulfonyl group is further substituted with a 4-bromophenyl group.Chemical Reactions Analysis
Azetidines like 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride can undergo anionic and cationic ring-opening polymerization to produce polyamines . These polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride include a density of 1.7±0.1 g/cm3, a boiling point of 369.6±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 61.6±3.0 kJ/mol and a flash point of 177.3±28.4 °C .Applications De Recherche Scientifique
Synthesis and Characterization
Azetidine derivatives, closely related to the target compound, have been extensively studied for their synthesis methods, chemical properties, and potential as intermediates in producing other valuable chemical entities. For instance, research on the synthesis of 3-Aryl-3-Sulfanyl Azetidines demonstrates the utility of azetidine derivatives in drug design, highlighting a method for synthesizing these compounds directly from azetidine-3-ols, which could potentially apply to similar derivatives such as "3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride" (Dubois et al., 2019).
Applications in Medicinal Chemistry
Azetidines and their sulfonyl derivatives are of interest in medicinal chemistry for their potential biological activities. The synthesis and antimicrobial activity evaluation of Azetidin-2-one based Phenyl Sulfonyl Pyrazoline Derivatives, for example, illustrate the potential of azetidine derivatives in developing new antimicrobial agents. This suggests a broader application space for compounds like "3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride" in drug discovery and development (Shah et al., 2014).
Potential as Building Blocks
Azetidine derivatives serve as valuable building blocks in organic synthesis, enabling the construction of complex molecules with potential pharmacological activities. The synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, a class of heteroatom-activated beta-lactam antibiotics, underscores the role of azetidine derivatives in synthesizing new antibiotics, which may extend to "3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride" and its utilization in similar contexts (Woulfe & Miller, 1985).
Orientations Futures
Aziridines and azetidines, including 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride, are being studied for their potential in the development of future macromolecular architectures . Their ability to undergo anionic and cationic ring-opening polymerization to produce polyamines opens up a wide range of possibilities for their use in various applications .
Propriétés
IUPAC Name |
3-(4-bromophenyl)sulfonylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S.ClH/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9;/h1-4,9,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQDCYYZPMCVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



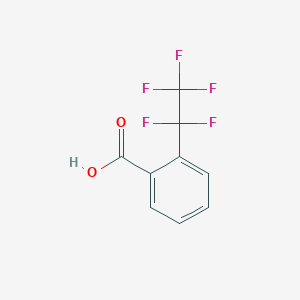
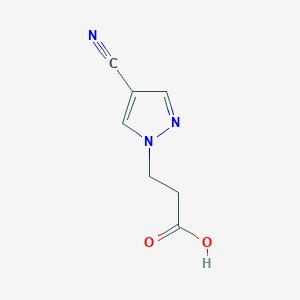
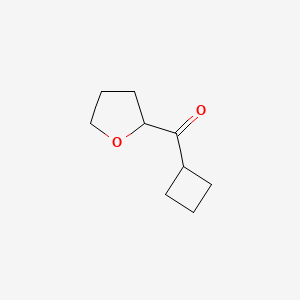
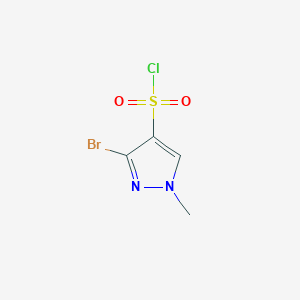
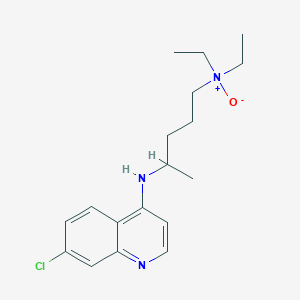

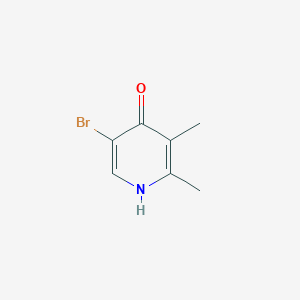
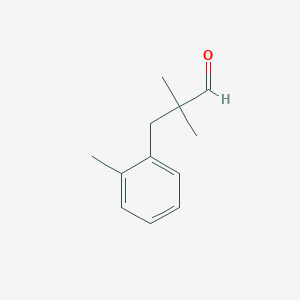
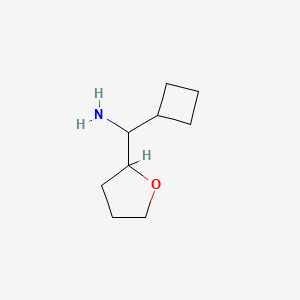
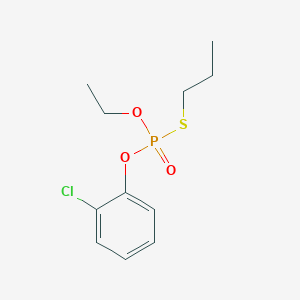
![2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline](/img/structure/B1457698.png)
